molecular formula C9H12O2 B1584293 2-Methoxy-2-phenylethanol CAS No. 2979-22-8

2-Methoxy-2-phenylethanol

Cat. No. B1584293
M. Wt: 152.19 g/mol
InChI Key: JDTUPLBMGDDPJS-UHFFFAOYSA-N
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Patent
US05500484

Procedure details

The procedure in Example 3 was repeated except that 180.25 g of 2-phenyl-2-propoxyethanol was replaced with 152 g of 2-methoxy-2-phenylethanol, to obtain 104.8 g of 2-phenyl-2-methoxyethanal (yield: 69%).
Quantity
180.25 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([O:10][CH2:11]CC)[CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.COC(C1C=CC=CC=1)CO>>[C:1]1([CH:7]([O:10][CH3:11])[CH:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
180.25 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CO)OCCC
Step Two
Name
Quantity
152 g
Type
reactant
Smiles
COC(CO)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 104.8 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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